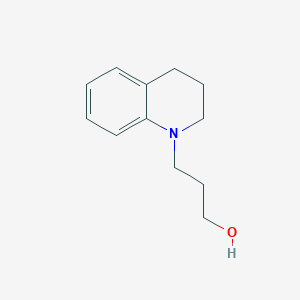

3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL

Beschreibung

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-4-9-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,14H,3-4,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKVLPGQUNHQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518189 | |

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88014-20-4 | |

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reductive Amination Approach

This method is based on reductive amination of a precursor aldehyde or ketone with a suitable amine.

Reaction Scheme:

$$ \text{Quinoline derivative} + \text{Propanal} \xrightarrow{\text{Reductive Amination}} \text{3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL} $$

- Catalyst: Palladium on activated charcoal.

- Solvent: Ethyl acetate.

- Reducing Agent: Hydrogen gas.

- Reaction Time: Approximately 30 hours.

Yield: High yield (~99%) under optimized conditions.

Metal-Free Reduction

A metal-free synthesis can be employed using activated manganese dioxide (MnO₂) as an oxidizing agent.

- Dissolve the crude alcohol precursor in dichloromethane.

- Add MnO₂ (10 equivalents) under nitrogen atmosphere.

- Monitor the reaction by thin-layer chromatography (TLC).

- Filter through celite to remove solids and concentrate under reduced pressure.

Purification:

The product is purified via column chromatography using dichloromethane and methanol as eluents.

Catalytic Hydrogenation

This method involves catalytic hydrogenation of a precursor compound containing a quinoline ring and a propyl group.

Reaction Scheme:

$$ \text{Quinoline derivative} + H_2 \xrightarrow{\text{Pd/C}} \text{3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL} $$

- Catalyst: Palladium on carbon.

- Solvent: Ethanol or ethyl acetate.

- Hydrogen Pressure: Moderate (e.g., 50 psi).

- Reaction Time: 24–30 hours.

Advantages: This method ensures high selectivity and minimal by-products.

Analytical Data for Purity Assessment

After synthesis, the compound's purity is assessed using:

- NMR Spectroscopy: Confirms structural integrity.

- $$ ^1H $$ NMR and $$ ^13C $$ NMR provide chemical shifts indicating functional groups.

- Mass Spectrometry (MS): Determines molecular weight and confirms molecular formula.

- Thin-Layer Chromatography (TLC): Monitors reaction progress and assesses purity during purification.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Solvent | Yield | Advantages |

|---|---|---|---|---|

| Reductive Amination | Pd/C + H₂ | Ethyl acetate | ~99% | High yield, scalable |

| Metal-Free Reduction | MnO₂ | Dichloromethane | Moderate | Eco-friendly, avoids metals |

| Catalytic Hydrogenation | Pd/C + H₂ | Ethanol | High | Selective, minimal by-products |

Practical Considerations

- Safety: Handle hydrogen gas and MnO₂ with care due to their reactivity.

- Solvent Selection: Use dry solvents to avoid side reactions.

- Catalyst Recycling: Palladium catalysts can often be recovered and reused to reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that quinoline derivatives, including 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

Studies have demonstrated that 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL shows promise in cancer treatment. Its mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation and survival pathways. For instance, it has been observed to affect the expression levels of proteins involved in cell cycle regulation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It may exert beneficial effects on neuronal cells by modulating signaling pathways associated with neuroinflammation and oxidative stress . This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Synthesis and Mechanism of Action

The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL typically involves several key steps, often starting from readily available quinoline derivatives. The specific functional groups present in this compound allow it to participate in various chemical reactions, including electrophilic aromatic substitutions and oxidation processes .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress in neuronal cells |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL, researchers treated various cancer cell lines with the compound. Results indicated a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis through modulation of p53 signaling pathways .

Wirkmechanismus

The mechanism of action of 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations :

Ring Saturation and Isomerism: The isomer 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL () shifts the nitrogen position in the quinoline ring, altering electronic properties and biological activity. Its antimicrobial efficacy against Pythium recalcitrans highlights the impact of isomerism . In contrast, the target compound’s dihydroquinoline core favors interactions with mammalian enzymes, as seen in receptor-binding studies .

Substituent Effects :

- The addition of a pyridine ring () enhances π-π stacking capabilities, improving solubility and enzyme inhibition potency compared to the parent compound .

- Chlorobenzyl ether () introduces steric bulk and lipophilicity, enhancing receptor selectivity but reducing aqueous solubility .

Functional Group Diversity: Chromenone derivatives () exhibit redox-active properties due to their conjugated ketone and hydroxyl groups, making them effective in oxidative stress-related applications .

Key Findings :

- The target compound’s enzyme inhibition strength (e.g., cytochrome P450 isoforms) surpasses that of dihydroisoquinoline analogues, likely due to its optimized hydrogen-bonding capacity .

- Neuroprotective activity is exclusive to dihydroisoquinoline derivatives (), attributed to their ability to cross the blood-brain barrier .

Key Insights :

- The target compound’s propanol chain is more susceptible to oxidation than its dihydroisoquinoline counterpart, enabling selective functionalization .

- Methyl ester derivatives () exhibit stability under basic conditions but undergo hydrolysis in acidic media, a trait exploited in prodrug design .

Biologische Aktivität

3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on extensive research findings.

Chemical Structure and Properties

The molecular formula of 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL is C₁₂H₁₈N₁O, with a molecular weight of approximately 189.27 g/mol. The compound features a hydroxyl group (-OH) that enhances its solubility in polar solvents and contributes to its biological activity. The structural configuration includes a quinoline ring fused with a propanol side chain, which is crucial for its pharmacological properties.

1. Antimicrobial Activity

Studies have demonstrated that 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL exhibits significant antimicrobial properties against various bacterial and fungal strains. Quinoline derivatives are recognized for their effectiveness against pathogens due to their ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Activity Type | MIC (µg/mL) |

|---|---|---|

| 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL | Antibacterial | 16 |

| 7-Hydroxy-3,4-dihydroquinoline | Antifungal | 32 |

| 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid | Broad-spectrum | 8 |

2. Anticancer Properties

Research has indicated that this compound may have anticancer effects by inhibiting specific enzymes involved in cancer progression. For instance, studies on related quinoline derivatives have shown their potential to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in cancer metabolism .

Case Study: Inhibition of AChE and MAOs

A study found that certain derivatives similar to 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL demonstrated IC50 values as low as 0.28 µM against human AChE, indicating potent inhibitory activity .

3. Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications. It may modulate neurotransmitter systems, offering therapeutic avenues for neurodegenerative diseases .

The biological activity of 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes such as AChE and MAOs, affecting neurotransmitter levels and potentially leading to improved cognitive function in neurodegenerative conditions.

- Receptor Modulation : It may act on specific receptors involved in pain and inflammation pathways, providing a basis for analgesic properties.

Synthesis and Development

The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL can be achieved through various methods including chemoenzymatic processes that utilize biocatalysts for higher specificity and yield . This aspect is crucial for its development into pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via reductive amination or nucleophilic substitution. For example, describes the use of sodium triacetoxyborohydride (STAB) and acetic acid to reduce imine intermediates derived from 1,2,3,4-tetrahydroquinoline and ketones. Key parameters include solvent choice (e.g., THF or DMF), temperature control (room temperature vs. reflux), and stoichiometric ratios of reagents. Optimization often involves iterative testing of catalysts (e.g., LiAlH4 in ) and reaction times.

- Characterization : Post-synthesis, purity is confirmed via -NMR (e.g., δ 1.5–2.5 ppm for aliphatic protons) and ESI-MS (e.g., m/z 246.3 [M+H]) as noted in .

Q. How is the structural integrity of 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL validated?

- Methodology : X-ray crystallography (e.g., ) or advanced spectroscopic techniques like -NMR and 2D-COSY are used. For instance, -NMR in resolves diastereotopic protons in the tetrahydroquinoline ring, while IR spectroscopy confirms hydroxyl (3200–3600 cm) and amine (1650 cm) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can conflicting synthetic yields reported in literature be resolved?

- Methodology : Discrepancies often arise from variations in reaction conditions. For example, and highlight divergent outcomes using LiAlH4 vs. STAB. Systematic analysis includes:

- Solvent polarity : Polar aprotic solvents (DMF) may stabilize intermediates better than THF.

- Catalyst loading : Excess STAB (2.5 equiv.) in improves imine reduction efficiency.

- Byproduct analysis : TLC or GC-MS identifies side products (e.g., over-reduced amines) to adjust stoichiometry .

Q. What strategies are employed to enhance the compound’s stability during biological assays?

- Methodology : Stability is assessed via accelerated degradation studies (pH 1–13, 40°C) and HPLC monitoring. notes hygroscopicity risks, necessitating anhydrous storage. To mitigate oxidation, inert atmospheres (N) or antioxidants (BHT) are used. Computational modeling (e.g., DFT) predicts reactive sites for structural modification .

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodology : Chiral auxiliaries or asymmetric catalysis are employed. For instance, demonstrates enantioselective synthesis using chiral amines. Stereochemical purity is verified via chiral HPLC (e.g., Daicel columns) or optical rotation. In , diastereomeric ratios are quantified using -NMR integration of non-equivalent protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.